molecular formula C7H5FN2 B13659920 8-Fluoroimidazo[1,5-a]pyridine

8-Fluoroimidazo[1,5-a]pyridine

Cat. No.: B13659920
M. Wt: 136.13 g/mol
InChI Key: GWVJMNHHPALCHA-UHFFFAOYSA-N
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Description

8-Fluoroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 8th position enhances its chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable fluorinated aldehyde or ketone, followed by cyclization using a dehydrating agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-8-carboxylic acid, while substitution reactions can introduce various functional groups at the 8th position.

Scientific Research Applications

8-Fluoroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.

    Industry: The compound is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 8-Fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar biological activities but different structural features.

    Imidazo[1,2-b]pyridazine: A related compound with a pyridazine ring fused to the imidazole ring, offering unique chemical properties.

    Fluoroimidazoles: Compounds with fluorine atoms in different positions, providing varied biological activities and applications.

Uniqueness: 8-Fluoroimidazo[1,5-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom at the 8th position enhances its stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

8-fluoroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVJMNHHPALCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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